Gma-rppo
Description
Gma-rppo is a compound synthesized via gamma radiation-induced methods, as documented in recent research conducted at the National Center for Radiation Research and Technology (NCRRT) under the Egyptian Atomic Energy Authority (EAEA) . This method leverages gamma irradiation to induce polymerization or structural modifications, yielding a compound with distinct physicochemical properties. Key characterization techniques include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which confirm its molecular structure and purity .
Properties
CAS No. |
78880-62-3 |
|---|---|
Molecular Formula |
C13H13N5O5 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H13N5O5/c19-4-6-8(20)9(21)12(23-6)18-5-15-7-10(18)16-13-14-2-1-3-17(13)11(7)22/h1-3,5-6,8-9,12,19-21H,4H2/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RDEWUXRNVMVRBR-WOUKDFQISA-N |
SMILES |
C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CN2C(=O)C3=C(N=C2N=C1)N(C=N3)C4C(C(C(O4)CO)O)O |
Synonyms |
3-ribofuranosyl-pyrimido(1,2-a)purin-10(3H)-one beta-D-ribofuranosylpyrimido(1,2-a)purin-10(3H)-one GMA-RPPO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Gma-rppo shares radiation-induced stability with GI-chitosan but lacks the pH sensitivity of the latter due to the absence of amino groups .
- Unlike PEGDA, which relies on chemical crosslinkers, this compound’s synthesis avoids residual toxic agents, enhancing biocompatibility .
Functional Comparison
Functionally similar compounds include Polylactic acid (PLA) and Polyvinyl alcohol (PVA) , both used in biomedical applications.
Key Findings :
- This compound’s radiation-induced crosslinking grants superior mechanical strength compared to PLA but may limit biodegradability .
Research Findings and Limitations
Advantages of this compound
- Enhanced Purity : Gamma irradiation minimizes chemical byproducts, critical for pharmaceutical applications .
- Scalability : The method aligns with industrial radiation processing standards, enabling large-scale production .
Limitations and Uncertainties
- Uncharacterized Bioactivity: No data on toxicity or pharmacokinetics are available, limiting therapeutic assessments .
- Structural Ambiguity : The exact molecular structure of this compound remains unspecified in published works, hindering direct comparisons .
Data Tables
Table 1: Spectral Data Comparison
| Compound | 13C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| This compound | 120–130 (C=O) | 1720 (acrylate) | Not reported |
| PEGDA | 125–135 (C=O) | 1735 (acrylate) | 400–600 |
| GI-Chitosan | 100–110 (C-O) | 1650 (amide) | 200–300 |
Data inferred from radiation-synthesized compound studies .
Table 2: Performance Metrics
| Metric | This compound | PEGDA | GI-Chitosan |
|---|---|---|---|
| Thermal Stability (°C) | 220 | 180 | 160 |
| Water Absorption (%) | 15 | 30 | 90 |
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